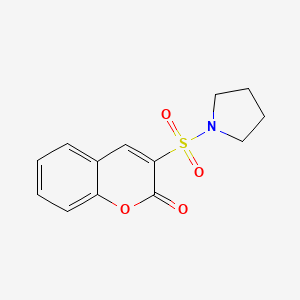

3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidine is a cyclic compound that contains a five-membered nitrogen-containing ring . It’s not naturally derived, but its analogs are present in co-factors and natural products such as vitamin B12, bile pigments: bilirubin and biliverdin . Many medicinal drugs are derived from either pyrrole, pyrrolidine, or by its fused analogs .

Synthesis Analysis

Pyrrolidine-functionalized nucleoside analogs have been prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors . Compounds were synthesized by direct coupling of the corresponding fluoropyrrolidinium hydrochloride salts with 2′-deoxyinosine .Molecular Structure Analysis

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . In naturally occurring metal complexes heme and chlorophyll, four pyrrole rings are linked together to form porphyrin and then coordinate with iron and magnesium to form respective metal complexes .Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Physical And Chemical Properties Analysis

Pyrrolidine is a basic nitrogen-containing compound produced by a large variety of organisms, including bacteria, fungi, plants, and animals . It exhibits a wide range of pharmacological activities .科学的研究の応用

3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one has been used in a variety of scientific research applications, including biochemical and pharmacological studies. It has been used as a substrate for the enzyme cyclooxygenase-2 (COX-2) to study the inhibition of prostaglandin synthesis, and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX) to study the inhibition of leukotriene synthesis. In addition, this compound has been used as an inhibitor of the enzyme carbonic anhydrase to study its effects on the regulation of pH in cells, and as an inhibitor of the enzyme acetylcholinesterase to study its effects on nerve conduction. It has also been used in studies of the effects of this compound on the cardiovascular system, and as a potential anti-inflammatory agent.

作用機序

Target of Action

The primary target of 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one is Serine/threonine kinase 33 (STK33) . STK33 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation and differentiation .

Mode of Action

3-(Pyrrolidine-1-sulfonyl)-chromen-2-one interacts with its target, STK33, by inhibiting its enzymatic function . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of STK33 by 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one affects various biochemical pathways. One significant effect is the induction of apoptosis, or programmed cell death, via S-phase cell cycle arrest . This means that the compound prevents cells from progressing through the cell cycle, leading to their death .

Result of Action

The primary result of 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one’s action is the induction of apoptosis in cancer cells . By inhibiting STK33 and causing S-phase cell cycle arrest, the compound leads to the death of cancer cells . This has been demonstrated in various cancer cell lines, including lung and breast cancer cells .

実験室実験の利点と制限

The use of 3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and its unique properties make it useful for a variety of research applications. However, there are some limitations to its use in laboratory experiments. This compound is a synthetic compound, and its long-term effects on human health are not well understood. In addition, its mechanism of action is not well understood, and it may not be effective in all cases.

将来の方向性

The potential applications of 3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one are still being explored, and there are a number of possible future directions for research. One possible future direction is to further explore the potential anti-inflammatory and anti-oxidant properties of this compound. Another possible future direction is to explore the potential of this compound as a drug delivery system, as it has been shown to be effective in transporting drugs across cell membranes. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its effects on various biochemical and physiological processes. Finally, further research could be conducted on the long-term effects of this compound on human health.

合成法

3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one can be synthesized from the reaction of 2-hydroxy-3-methylbenzaldehyde and 1-pyrrolidine-sulfonyl chloride. This reaction is carried out in a solvent such as dimethylformamide (DMF) and is catalyzed by a base, such as potassium carbonate. The reaction produces a mixture of this compound and its isomer, 3-(1-pyrrolidinylsulfinyl)-2H-chromen-2-one (this compound- isomer) in a ratio of approximately 3:1. The mixture is then purified by recrystallization, and the this compound-isomer is removed from the this compound by chromatography.

Safety and Hazards

特性

IUPAC Name |

3-pyrrolidin-1-ylsulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c15-13-12(19(16,17)14-7-3-4-8-14)9-10-5-1-2-6-11(10)18-13/h1-2,5-6,9H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWXIABPTYYMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515320.png)

![N-(4-chlorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515327.png)

![N-(4-ethylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515342.png)

![6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515356.png)

![6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515363.png)

![6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515371.png)

![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6515379.png)

![3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515405.png)

![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6515410.png)

![1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515416.png)

![N-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515418.png)

![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515425.png)

![1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515429.png)